molecular formula C13H13N3O2 B12960056 3-(Benzyloxy)-N-hydroxypicolinimidamide

3-(Benzyloxy)-N-hydroxypicolinimidamide

Cat. No.: B12960056
M. Wt: 243.26 g/mol
InChI Key: OGNMKAPWJWPYNJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-hydroxypicolinimidamide is a specialized organic compound characterized by a picolinimidamide backbone modified with a benzyloxy substituent at the 3-position and a hydroxylamine functional group. The benzyloxy group enhances lipophilicity, which may influence solubility and membrane permeability, while the hydroxylamine moiety could confer redox activity or metal-chelating capabilities . This compound is likely utilized in pharmaceutical or materials research, though explicit data on its synthesis or biological activity remains speculative.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N'-hydroxy-3-phenylmethoxypyridine-2-carboximidamide

InChI

InChI=1S/C13H13N3O2/c14-13(16-17)12-11(7-4-8-15-12)18-9-10-5-2-1-3-6-10/h1-8,17H,9H2,(H2,14,16)

InChI Key

OGNMKAPWJWPYNJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-hydroxypicolinimidamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with a suitable leaving group on the pyridine ring.

    Introduction of the Imidamide Moiety: The imidamide group can be formed by reacting the benzyloxy-substituted pyridine with an appropriate amine under acidic or basic conditions.

    N-Hydroxylation: The final step involves the hydroxylation of the imidamide nitrogen, which can be achieved using hydroxylamine or other suitable reagents.

Industrial Production Methods: Industrial production methods for 3-(Benzyloxy)-N-hydroxypicolinimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidamide moiety, potentially converting it to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.

Major Products:

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)-N-hydroxypicolinimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-hydroxypicolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the N-hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 3-(Benzyloxy)-N-hydroxypicolinimidamide and analogous compounds derived from the evidence.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Reactivity Synthesis Methods References
3-(Benzyloxy)-N-hydroxypicolinimidamide* C₁₃H₁₄N₃O₂ 244.27 Benzyloxy, imidamide, hydroxylamine Hypothetical: Chelation, redox agents Not reported (likely Pd-catalyzed) -
Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate C₂₀H₁₈N₂O₅ 366.37 Benzyloxy, ester, carbamate Lab-scale intermediates Esterification/amidation
(3-(Benzyloxy)phenyl)boronic acid C₁₃H₁₃BO₃ 228.05 Benzyloxy, boronic acid Suzuki-Miyaura cross-coupling Pd(0)-catalyzed reactions
N-(3-methyl-2-pyridyl)-3,4,5-trimethoxybenzamide C₁₆H₁₇N₃O₄ 315.33 Trimethoxy, benzamide, pyridyl Potential enzyme inhibition Amide coupling

* Hypothetical data inferred from structural analogs.

Key Observations:

The benzamide in features a pyridyl-trimethoxy scaffold, suggesting kinase or protease inhibition applications, whereas the boronic acid in is tailored for cross-coupling syntheses .

Molecular Weight and Solubility: The target compound’s lower molecular weight (244.27 g/mol) compared to Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate (366.37 g/mol) implies better solubility in polar solvents, critical for bioavailability in drug discovery .

Synthetic Pathways :

  • The boronic acid derivative () is synthesized via Pd-catalyzed cross-coupling, a method that could theoretically extend to the target compound’s imidamide group. However, hydroxylamine introduction may require additional steps, such as hydroxylation or protection-deprotection strategies .

Safety and Handling :

  • Benzyl picolinate derivatives () are restricted to lab use, emphasizing the need for stringent safety protocols when handling related compounds. Boronic acids () may require inert storage conditions to prevent hydrolysis .

Biological Activity :

  • The trimethoxybenzamide () shares structural motifs with kinase inhibitors (e.g., methoxy groups enhance binding affinity), whereas the hydroxylamine group in the target compound may mimic nitric oxide synthase substrates or act as a pro-drug .

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